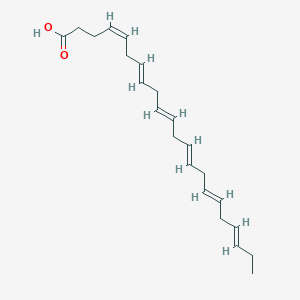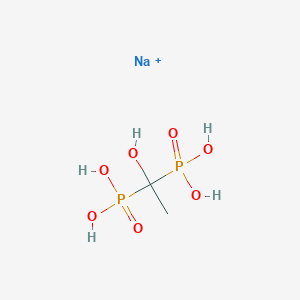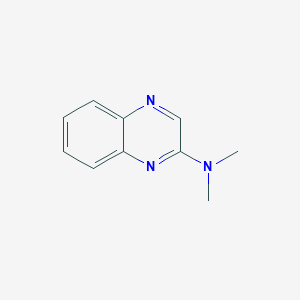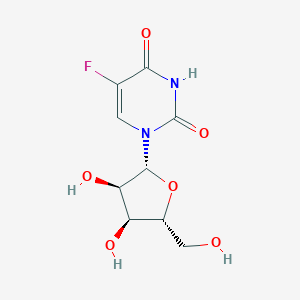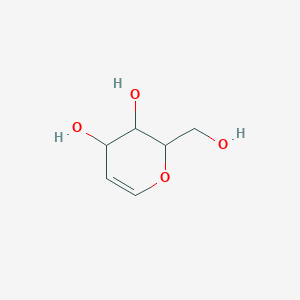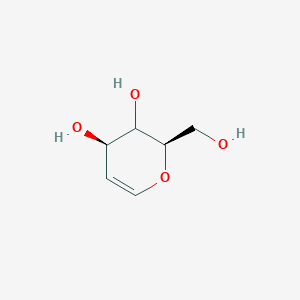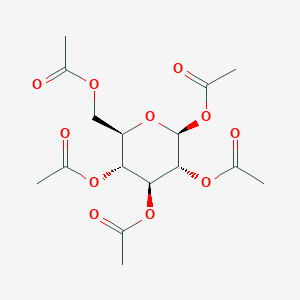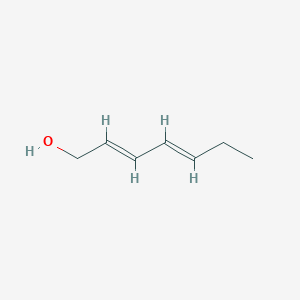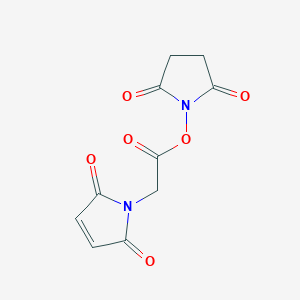
N-maleimidoacetato de succinimidilo
Descripción general
Descripción
El éster de ácido maleimidoacético N-hidroxisuccinimida, con la fórmula química C10H8N2O6, es un reactivo de entrecruzamiento . Contiene tanto el éster N-hidroxisuccinimida (NHS) como los grupos reactivos de maleimida en extremos opuestos de un brazo espaciador de 4.4 Å. Esta configuración permite la conjugación secuencial en dos etapas con grupos funcionales de amina y sulfhidrilo.
Aplicaciones Científicas De Investigación
El éster de ácido maleimidoacético N-hidroxisuccinimida encuentra aplicaciones en varios campos:
Bioconjugación: Se utiliza para etiquetar proteínas, anticuerpos y péptidos para imágenes de fluorescencia, administración de fármacos y diagnóstica.
Estudios de interacción proteína-proteína: Permite el estudio de interacciones proteicas mediante el entrecruzamiento de socios interactuantes.
Inmovilización: Se utiliza para unir proteínas a superficies (por ejemplo, microarrays o biosensores).
Mecanismo De Acción
El mecanismo del compuesto radica en su capacidad para formar enlaces covalentes estables con grupos funcionales específicos en biomoléculas. Al dirigirse selectivamente a las aminas y los tioles, facilita la bioconjugación precisa.
Análisis Bioquímico
Biochemical Properties
N-succinimidyl maleimidoacetate plays a crucial role in biochemical reactions as a crosslinking agent. It contains both NHS ester and maleimide groups, which allow it to react with primary amines and sulfhydryl groups, respectively. This dual reactivity enables the formation of stable covalent bonds between proteins and other biomolecules. For instance, it can be used to link antibodies to enzymes or other proteins, facilitating the creation of antibody-drug conjugates (ADCs) and other bioconjugates .
Cellular Effects
N-succinimidyl maleimidoacetate influences various cellular processes by modifying proteins and other biomolecules. It can affect cell signaling pathways, gene expression, and cellular metabolism by crosslinking key proteins involved in these processes. For example, the compound can be used to study the effects of protein-protein interactions on cell function by creating stable conjugates that mimic natural protein complexes .
Molecular Mechanism
The molecular mechanism of N-succinimidyl maleimidoacetate involves its ability to form covalent bonds with amine and sulfhydryl groups on biomolecules. The NHS ester group reacts with primary amines to form stable amide bonds, while the maleimide group reacts with sulfhydryl groups to form thioether bonds. These reactions enable the compound to crosslink proteins and other biomolecules, thereby altering their function and interactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-succinimidyl maleimidoacetate can change over time due to its stability and degradation. The compound is generally stable when stored under appropriate conditions, such as in a freezer at -20°C. It can degrade over time if exposed to moisture or heat, which may affect its reactivity and efficacy in biochemical experiments. Long-term studies have shown that the compound can maintain its crosslinking activity for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of N-succinimidyl maleimidoacetate in animal models can vary depending on the dosage used. At lower doses, the compound can effectively crosslink proteins without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, such as disrupting normal cellular functions or causing tissue damage. It is important to carefully optimize the dosage to achieve the desired effects while minimizing potential side effects .
Metabolic Pathways
N-succinimidyl maleimidoacetate is involved in metabolic pathways that include the modification of proteins and other biomolecules. It interacts with enzymes and cofactors that facilitate its crosslinking reactions, thereby influencing metabolic flux and metabolite levels. The compound’s ability to form stable covalent bonds with biomolecules makes it a valuable tool for studying metabolic pathways and their regulation .
Transport and Distribution
Within cells and tissues, N-succinimidyl maleimidoacetate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. Understanding the transport and distribution of the compound is essential for optimizing its use in biochemical experiments and ensuring its effective delivery to target sites .
Métodos De Preparación
Rutas sintéticas: La síntesis del éster de ácido maleimidoacético N-hidroxisuccinimida implica los siguientes pasos:
Activación de la maleimida: La maleimida se activa primero reaccionándola con N-hidroxisuccinimida (NHS) para formar el éster NHS.
Reacción con ácido acético: El éster NHS luego se hace reaccionar con ácido acético, lo que resulta en el éster de ácido maleimidoacético N-hidroxisuccinimida.
Métodos de producción industrial: Si bien no existe un método específico de producción a escala industrial para este compuesto, los investigadores generalmente lo sintetizan en el laboratorio utilizando las rutas sintéticas anteriores.
Análisis De Reacciones Químicas
Reactividad: El éster de ácido maleimidoacético N-hidroxisuccinimida se utiliza principalmente para bioconjugación y propósitos de entrecruzamiento. Reacciona con:
Aminas: El grupo éster NHS reacciona con aminas primarias (por ejemplo, residuos de lisina en proteínas) para formar enlaces amida estables.
Tioles: El grupo maleimida reacciona con grupos tiol (por ejemplo, residuos de cisteína) para formar enlaces tioéter.
Reacción con aminas: Generalmente se realiza en condiciones ligeramente alcalinas (pH 7-9) en tampones como fosfato o Tris-HCl.
Reacción con tioles: Se realiza a pH fisiológico (pH 7.4) en tampones que contienen agentes reductores (por ejemplo, DTT o TCEP) para mantener la funcionalidad del tiol.
Productos principales: Los productos principales de las reacciones del éster de ácido maleimidoacético N-hidroxisuccinimida son conjugados proteicos, donde el compuesto une proteínas o péptidos a otras moléculas (por ejemplo, colorantes fluorescentes, fármacos o soportes sólidos).
Comparación Con Compuestos Similares
Si bien el éster de ácido maleimidoacético N-hidroxisuccinimida es único debido a su doble reactividad (éster NHS y maleimida), compuestos similares incluyen:
Éster de sulfo-NHS: Similar al éster NHS pero soluble en agua.
SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate): Contiene un brazo espaciador más largo.
EMCS (N-Ethylmaleimide-3-(2-pyridyldithio)propionate): Combina grupos reactivos de maleimida y piridilditiol.
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(2,5-dioxopyrrol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O6/c13-6-1-2-7(14)11(6)5-10(17)18-12-8(15)3-4-9(12)16/h1-2H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKASZBHFXBROF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CN2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391201 | |
| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55750-61-3 | |
| Record name | 1-{2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80391201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleimidoacetic acid N-hydroxysuccinimide ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-Succinimidyl maleimidoacetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BRQ5GEQ7MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


